6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1260386-18-2
Cat. No.: VC2874500
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260386-18-2 |
|---|---|
| Molecular Formula | C8H7N3O3 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10) |
| Standard InChI Key | BJTMAZBBFMOCIT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-] |
Introduction
6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. It is characterized by a pyrrolopyridine structure with a methoxy group and a nitro group at specific positions on the ring system. This compound is notable for its potential applications in cancer research, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Synthesis
The synthesis of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. While specific details on the synthesis pathway are not provided in the available sources, it is known that industrial production may employ continuous flow reactors and automated systems to enhance efficiency and yield.
Biological Activity
This compound exhibits promising biological activity, particularly in cancer research. It has been explored as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cancers. The mechanism of action involves inhibiting kinases that regulate essential cellular processes, disrupting abnormal cell signaling pathways.
Applications and Related Compounds
6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable candidate for targeted research and development across various scientific fields due to its unique combination of functional groups. Several compounds share structural similarities with it, including:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine | Lacks methoxy and aldehyde groups | Simpler structure with fewer functional groups |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine | Similar core but without nitro and aldehyde groups | More basic structure without additional reactivity |
| 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | Contains bromine substituent | Increased reactivity due to bromine presence |
| 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | Different nitrogen positioning | Variations in reactivity due to ring structure |
| 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | Bromine substitution at a different position | Altered biological activity compared to parent compound |
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